Didesmethylescitalopram

Pharmacology SERT inhibition Metabolite activity

This high-purity (≥98%) S-DDCT reference standard is essential for ANDA bioanalytical method validation and CYP2D6-specific metabolic probing. Unlike S-CT or S-DCT, S-DDCT is formed exclusively by CYP2D6, serving as a uniquely specific biomarker for CYP2D6 phenotype/DDI studies at very low plasma concentrations (~1.53 ng/mL). It is critical for LC-MS/MS method development, forensic toxicology, and impurity profiling in generic citalopram/escitalopram products. Traceability to USP or EP pharmacopeial standards is available on a feasibility basis.

Molecular Formula C18H17FN2O
Molecular Weight 296.345
CAS No. 166037-78-1
Cat. No. B573223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethylescitalopram
CAS166037-78-1
Molecular FormulaC18H17FN2O
Molecular Weight296.345
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2/t18-/m0/s1
InChIKeyRKUKMUWCRLRPEJ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didesmethylescitalopram (S-DDCT) 166037-78-1: Reference Standard and Key Escitalopram Metabolite for Analytical and Metabolic Research


Didesmethylescitalopram (CAS 166037-78-1), also designated S-DDCT or S-didemethylcitalopram, is the secondary N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant escitalopram (S-CT). The compound is generated through a two-step hepatic biotransformation pathway: S-CT is first N-demethylated to S-desmethylcitalopram (S-DCT) by CYP2C19, CYP2D6, and CYP3A4, after which S-DCT undergoes a second N-demethylation to yield S-DDCT [1][2]. S-DDCT is supplied as a high-purity analytical reference standard (typically ≥98–99%) and is utilized extensively for method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for citalopram and escitalopram [3]. The compound may also be provided with traceability to pharmacopeial standards (USP or EP) based on feasibility [3].

Why S-DDCT (Didesmethylescitalopram) Cannot Be Substituted by S-CT or S-DCT in Analytical and Metabolic Investigations


Didesmethylescitalopram (S-DDCT) is not interchangeable with escitalopram (S-CT) or its primary metabolite S-desmethylcitalopram (S-DCT) in scientific and industrial applications due to profound quantitative differences in pharmacological potency, enzymatic formation pathways, and plasma concentration profiles. S-DDCT is at least 27-fold less potent than S-CT at inhibiting serotonin reuptake [1]. Its formation is catalyzed exclusively by CYP2D6, in contrast to the multi-enzyme pathways responsible for S-CT and S-DCT [2]. Furthermore, S-DDCT circulates at plasma concentrations that are typically at or below the limit of quantification in most subjects—approximately 1.53 ng/mL in depressed patients—compared with approximately 51.10 ng/mL for S-CT and 10.32 ng/mL for S-DCT [1][3]. These distinctions render S-DDCT uniquely valuable as a CYP2D6-specific metabolic probe and as a low-abundance analyte requiring dedicated, high-sensitivity analytical reference standards. The quantitative evidence supporting these differentiation points is presented below.

Quantitative Differentiation Evidence: Didesmethylescitalopram (S-DDCT) Versus S-CT, S-DCT, and Alternative Probes


Pharmacological Potency Comparison: S-DDCT Exhibits ≥27-Fold Weaker Serotonin Reuptake Inhibition Than Escitalopram

S-DDCT is pharmacologically distinct from its parent compound escitalopram (S-CT). In vitro inhibition of serotonin reuptake demonstrates that escitalopram is at least 27 times more potent than S-DDCT [1]. S-DCT and S-DDCT also exhibit no or very low affinity for serotonergic (5-HT1-7), adrenergic, dopaminergic, histaminergic, muscarinic, and benzodiazepine receptors, and do not bind to sodium, potassium, chloride, or calcium ion channels [1]. These data establish that S-DDCT does not contribute significantly to the therapeutic antidepressant activity of escitalopram and therefore serves as a distinct analytical marker rather than a pharmacologically interchangeable metabolite [1].

Pharmacology SERT inhibition Metabolite activity SSRI

Exclusive CYP2D6-Dependent Formation of S-DDCT: Distinctive Enzymatic Pathway Differentiates S-DDCT from S-CT and S-DCT

The enzymatic formation of S-DDCT follows a pathway distinct from both its parent compound and its immediate precursor. Whereas S-CT is biotransformed to S-DCT by three CYP isoforms in parallel—CYP2C19 (Km = 69 µM, 37% contribution), CYP2D6 (Km = 29 µM, 28% contribution), and CYP3A4 (Km = 588 µM, 35% contribution)—S-DDCT is formed from S-DCT exclusively by CYP2D6 [1]. Incomplete inhibition of S-DDCT formation by quinidine in human liver microsomes further indicates the participation of a non-CYP pathway, but no other CYP isoform contributes to this second demethylation step [1]. This exclusivity is confirmed by genome-wide association data demonstrating that SNPs near the CYP2D6 locus (rs1065852) are significantly associated with S-DDCT plasma concentrations (P = 2.0 × 10⁻¹⁶), whereas S-CT concentrations associate with CYP2C19 variants (rs1074145, P = 4.1 × 10⁻⁹) [2].

Drug metabolism CYP450 Pharmacogenomics CYP2D6

Plasma Concentration Quantitative Comparison: S-DDCT Circulates at ~3% of S-CT Levels in Depressed Patients

S-DDCT plasma concentrations are quantitatively negligible relative to both S-CT and S-DCT in human subjects. In a validated UHPLC-MS/MS study of 93 depressed patients receiving escitalopram therapy, mean plasma concentrations were: S-CT = 51.10 ± 45.73 ng/mL; S-DCT = 10.32 ± 15.25 ng/mL; and S-DDCT = 1.53 ± 1.79 ng/mL [1]. The median S-DDCT level was approximately 9% of the parent substance concentration in an independent therapeutic drug monitoring study of outpatients [2]. The FDA prescribing information further notes that S-DDCT was not detectable in most subjects at steady state [3].

Therapeutic drug monitoring Pharmacokinetics Bioanalysis LC-MS/MS

Analytical Method Validation Parameters: S-DDCT Requires Distinct Calibration Ranges and LLOQ Relative to S-CT and S-DCT

Validated LC-MS/MS methods for simultaneous quantification of escitalopram and its metabolites employ distinct calibration ranges and lower limits of quantification (LLOQ) for each analyte, reflecting their differing abundance in biological matrices. In rat liver microsomes, the LLOQ for S-DDCT is 1 ng/mL, which is 30-fold lower than the LLOQ of 30 ng/mL required for S-CT [1]. In human plasma, a validated UHPLC-MS/MS method established calibration ranges of 2.0–200.0 ng/mL for S-CT, 1.0–100.0 ng/mL for S-DCT, and 0.5–50.0 ng/mL for S-DDCT [2]. These method validation parameters demonstrate that S-DDCT quantification demands higher analytical sensitivity and a dedicated reference standard with certified purity and identity.

Method validation LC-MS/MS Bioanalysis Reference standard

Microsomal Metabolic Rate Comparison: S-DDCT Formation Represents Only ~0.28–0.22 mL/mg Protein/min Intrinsic Clearance in Liver Microsomes

Kinetic analysis of escitalopram metabolism in microsomal systems reveals quantitative differences in the formation rates of S-DCT and S-DDCT. In human liver microsomes (HLM), the Vmax for S-DCT formation is 66.82 ± 6.23 nmol/mg protein/min (Km = 16.98 ± 3.87 µM), whereas the Vmax for S-DDCT formation is only 3.05 ± 0.03 nmol/mg protein/min (Km = 14.12 ± 1.26 µM)—approximately 22-fold lower [1]. The intrinsic clearance (Vmax/Km) for S-DDCT formation is 0.22 ± 0.02 mL/mg protein/min in HLM and 0.28 ± 0.05 mL/mg protein/min in rat liver microsomes (RLM) [1]. The proportion of S-DCT that undergoes further demethylation to S-DDCT is 4.74% in HLM and 6.30% in RLM [1].

In vitro metabolism Enzyme kinetics Microsomes Vmax/Km

Optimal Research and Industrial Applications for Didesmethylescitalopram (S-DDCT) Reference Standard


CYP2D6 Phenotyping and Pharmacogenomic Research

S-DDCT serves as a highly specific biomarker for CYP2D6 metabolic activity in both in vitro and in vivo studies. Because S-DDCT is formed exclusively by CYP2D6 from S-DCT—with no contribution from CYP2C19 or CYP3A4—its plasma concentration and formation rate provide a direct readout of CYP2D6 function that is not confounded by the multi-enzyme pathways governing S-CT and S-DCT disposition [1][2]. This specificity is validated by genome-wide association data demonstrating that SNPs near the CYP2D6 locus (rs1065852, P = 2.0 × 10⁻¹⁶) are robustly associated with S-DDCT plasma concentrations [2]. Researchers investigating CYP2D6 poor metabolizer phenotypes, drug-drug interactions involving CYP2D6 inhibitors, or the impact of CYP2D6 genetic polymorphisms on SSRI metabolism require an authenticated S-DDCT reference standard for accurate quantification.

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies

Accurate quantification of S-DDCT in human plasma or serum is essential for comprehensive therapeutic drug monitoring of escitalopram-treated patients. S-DDCT circulates at mean concentrations of approximately 1.53 ng/mL in depressed patients—roughly 3% of parent S-CT levels—and may be undetectable in a substantial proportion of subjects using less sensitive analytical methods [1][2]. Validated LC-MS/MS and UHPLC-MS/MS methods that incorporate S-DDCT as a discrete analyte enable researchers to assess the full metabolic profile of escitalopram, investigate inter-individual pharmacokinetic variability, and correlate metabolite ratios with clinical outcomes. The availability of a high-purity S-DDCT reference standard (≥98%) with documented traceability to pharmacopeial standards is critical for method validation and routine TDM assay calibration [3].

Analytical Method Development and Validation for ANDA Filings

S-DDCT is an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for citalopram and escitalopram generic products [1]. Regulatory submissions require validated bioanalytical methods capable of simultaneously quantifying the parent drug and its major metabolites, including S-DDCT, in biological matrices. The LLOQ for S-DDCT (1 ng/mL in microsomal matrices) and its distinct calibration range (0.5–50 ng/mL or 1–100 ng/mL depending on the matrix) necessitate the use of a dedicated, certified reference standard that cannot be substituted with S-CT or S-DCT standards [2][3]. S-DDCT may also be employed as an impurity reference marker in pharmaceutical quality control testing for citalopram active pharmaceutical ingredient (API) and finished dosage forms [1].

Forensic Toxicology and Postmortem Redistribution Investigations

In forensic toxicology, the detection and quantification of S-DDCT alongside S-CT and S-DCT provides critical information for interpreting escitalopram exposure, assessing the timing of ingestion, and investigating postmortem redistribution phenomena. S-DDCT is included as a target analyte in validated methods for the determination of antidepressants in whole blood, postmortem blood, and alternative matrices such as hair and nails [1][2]. The low circulating concentration of S-DDCT (typically at or below quantifiable levels in many subjects) makes its detection a potentially useful marker for distinguishing acute from chronic exposure and for confirming compliance in therapeutic drug monitoring contexts [3]. A certified S-DDCT reference standard ensures the accuracy and legal defensibility of quantitative results in forensic casework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didesmethylescitalopram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.